α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

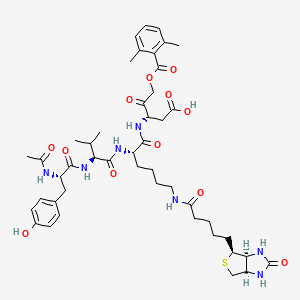

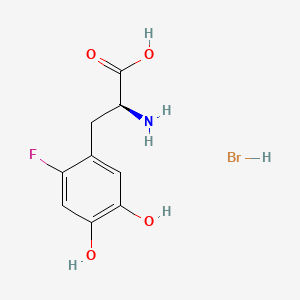

“α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3” is a chemical compound with the molecular formula C14H17NO4 . It is used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new thiadiazole analogues was designed and synthesized through cyclization of the corresponding opened hydrazinecarbothioamides . Another study reported the synthesis of a new Schiff base from a condensation reaction of methyldithiocarbazate with 3,4,5-trimethoxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed via spectroscopic tools (NMR, IR and mass spectra) and elemental analyses . The structure of a related compound, methyl (E)-3-(3,4,5-trimethoxybenzylidene)dithiocarbazate (MTD), was confirmed by single-crystal X-ray, NMR, FTIR, TGA, UV-Vis and mass spectroscopy techniques .

Scientific Research Applications

Antitumor Activity

Substituted E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, closely related to the compound of interest, have shown antitumor activities. The design and synthesis of these compounds suggest potential mechanisms of action against cancer cells, highlighting their significance in cancer research. One derivative was particularly noted for its activity and is under review for further studies by the National Cancer Institute (Andreani et al., 2006).

Synthesis and Crystal Structures

Research on the synthesis and crystal structures of derivatives, such as 1,5-Dioxaspiro[5.5]undecane-2,4-dione and its derivatives, reveals detailed insights into their chemical characteristics. These studies provide a foundation for understanding the molecular architecture and potential applications of these compounds in various scientific domains (Zeng et al., 2013).

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 involves the condensation of 3,4,5-trimethoxybenzaldehyde with β-methoxypropionitrile-d3 in the presence of a catalyst and a deuterated solvent.", "Starting Materials": [ "3,4,5-trimethoxybenzaldehyde", "β-methoxypropionitrile-d3", "catalyst", "deuterated solvent" ], "Reaction": [ "Dissolve 3,4,5-trimethoxybenzaldehyde in deuterated solvent", "Add β-methoxypropionitrile-d3 to the solution", "Add catalyst to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with deuterated solvent", "Dry the product under vacuum" ] } | |

CAS RN |

1246833-90-8 |

Product Name |

α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 |

Molecular Formula |

C14H17NO4 |

Molecular Weight |

266.311 |

IUPAC Name |

(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile |

InChI |

InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+/i4D3 |

InChI Key |

RMKSZKNEPFLURM-VVJDSYHOSA-N |

SMILES |

COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N |

synonyms |

3,4,5-Trimethoxy-α-(methoxymethyl)cinnamonitrile-d3; 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)-2-propenenitrile-d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)

![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)

![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)